Eliprodil

Catalog No.
S526997
CAS No.
119431-25-3
M.F
C20H23ClFNO
M. Wt
347.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eliprodil

CAS Number

119431-25-3

Product Name

Eliprodil

IUPAC Name

1-(4-chlorophenyl)-2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]ethanol

Molecular Formula

C20H23ClFNO

Molecular Weight

347.9 g/mol

InChI

InChI=1S/C20H23ClFNO/c21-18-5-3-17(4-6-18)20(24)14-23-11-9-16(10-12-23)13-15-1-7-19(22)8-2-15/h1-8,16,20,24H,9-14H2

InChI Key

GGUSQTSTQSHJAH-UHFFFAOYSA-N

SMILES

C1CN(CCC1CC2=CC=C(C=C2)F)CC(C3=CC=C(C=C3)Cl)O

Solubility

Soluble in DMSO, not in water

Synonyms

(4-chlorophenyl)-4-((4-fluorophenyl)methyl)-1-piperidineethanol, eliprodil, SL 82-0715, SL 82.0715, SL-820715

Canonical SMILES

C1CN(CCC1CC2=CC=C(C=C2)F)CC(C3=CC=C(C=C3)Cl)O

Description

The exact mass of the compound Eliprodil is 347.14522 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. It belongs to the ontological category of piperidines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Treatment of Acute Ischemic Stroke

Neuroprotection in Retinal Excitotoxicity and Ischemia

Eliprodil is an NMDA antagonist drug candidate which selectively inhibits the NR2B (GLUN2B) subtype NMDA receptor at submicromolar concentrations . It has been studied for its potential neuroprotective effects after a stroke or other traumatic brain injury . It failed a phase iii clinical trial for the treatment of acute ischemic stroke in 1996 .

In the field of ophthalmology, Eliprodil has been evaluated for its neuroprotective effects in retinal excitotoxicity and ischemia . It was found to be neuroprotective of retinae subjected to either an excitotoxic or ischemic challenge .

Treatment of Parkinson’s Disease

    Application Summary: Eliprodil has been evaluated for the treatment of Parkinson’s Disease.

Eliprodil, also known by its code name SL-82.0715, is a compound that acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B (GLUN2B) subtype. This selective inhibition occurs at submicromolar concentrations, making it a candidate for neuroprotective therapies, particularly in conditions involving excitotoxicity, such as acute ischemic stroke and traumatic brain injury . The chemical formula of Eliprodil is C20H23ClFNO, and it has a molar mass of 347.86 g/mol .

As mentioned earlier, Eliprodil acts as a non-competitive antagonist at the NR2B subtype of the NMDA receptor []. This means it binds to a site on the receptor other than the glutamate binding site, preventing the neurotransmitter glutamate from activating the receptor and inducing its downstream effects.

NMDA receptors play a crucial role in learning and memory, but their overactivation can lead to excitotoxicity and cell death. By selectively inhibiting the NR2B subtype, Eliprodil aimed to offer neuroprotection in conditions like stroke, where excitotoxicity contributes to brain damage [].

Involved in its mechanism of action include:

  • Inhibition of NMDA receptor activity: Eliprodil binds to the receptor complex, preventing glutamate from eliciting its excitatory effects.
  • Reduction of intracellular calcium levels: By inhibiting the receptor, Eliprodil decreases calcium entry into neurons, mitigating potential damage from excessive calcium influx.

Eliprodil exhibits significant neuroprotective properties by modulating excitatory neurotransmission. Its primary biological activities include:

  • Neuroprotection: It helps protect neurons from damage due to excessive glutamate release following ischemic events .
  • Potential treatment for neurodegenerative diseases: Eliprodil has been investigated for its effects on conditions like Parkinson's disease and other movement disorders due to its ability to modulate NMDA receptor activity .

The synthesis of Eliprodil has been described in various studies. A notable method involves the resolution of racemic Eliprodil into its enantiomers using chiral high-performance liquid chromatography (HPLC) techniques . The synthetic pathway generally includes:

  • Starting Materials: The synthesis typically begins with tropanone derivatives.
  • Formation of Intermediates: Key intermediates are formed through condensation reactions.
  • Resolution: The racemic mixture is resolved into individual enantiomers to enhance pharmacological activity.

Eliprodil has been explored for several therapeutic applications:

  • Neuroprotective Agent: Used in clinical trials aimed at treating acute ischemic stroke and traumatic brain injuries .
  • Investigational Drug for Movement Disorders: It has been studied as a potential treatment for Parkinson's disease and other movement disorders due to its effects on NMDA receptor modulation .

Studies have shown that Eliprodil interacts with various neurotransmitter systems beyond NMDA receptors, including:

  • GABAergic System: Potential modulation of GABA receptors may contribute to its neuroprotective effects.
  • Polyamine Interaction: Research indicates that polyamines can increase glycine site affinity on NMDA receptors, which may interplay with Eliprodil's action .

Several compounds share similarities with Eliprodil in terms of their mechanism of action or therapeutic potential. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
RemacemideNMDA receptor antagonistAlso affects AMPA receptors
MemantineNMDA receptor antagonistPrimarily used for Alzheimer's disease
KetamineNMDA receptor antagonistRapid antidepressant effects
DextromethorphanNMDA receptor antagonistCough suppressant with neuroprotective properties

Eliprodil is unique among these compounds due to its selective inhibition of the NR2B subtype of the NMDA receptor, which may provide specific neuroprotective benefits without affecting other receptor subtypes as broadly as some alternatives do .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

347.1452202 g/mol

Monoisotopic Mass

347.1452202 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YW62A6TW29

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Excitatory Amino Acid Antagonists

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

119431-25-3

Wikipedia

Eliprodil

Dates

Modify: 2023-08-15
1: Lengyel C, Dézsi L, Biliczki P, Horváth C, Virág L, Iost N, Németh M, Tálosi L, Papp JG, Varró A. Effect of a neuroprotective drug, eliprodil on cardiac repolarisation: importance of the decreased repolarisation reserve in the development of proarrhythmic risk. Br J Pharmacol. 2004 Sep;143(1):152-8. Epub 2004 Aug 9. PubMed PMID: 15302678; PubMed Central PMCID: PMC1575264.
2: Thomas JD, Garcia GG, Dominguez HD, Riley EP. Administration of eliprodil during ethanol withdrawal in the neonatal rat attenuates ethanol-induced learning deficits. Psychopharmacology (Berl). 2004 Sep;175(2):189-95. Epub 2004 Apr 3. PubMed PMID: 15064913.
3: Pabel J, Höfner G, Wanner KT. Synthesis and resolution of racemic eliprodil and evaluation of the enantiomers of eliprodil as NMDA receptor antagonists. Bioorg Med Chem Lett. 2000 Jun 19;10(12):1377-80. PubMed PMID: 10890168.
4: Kapin MA, Doshi R, Scatton B, DeSantis LM, Chandler ML. Neuroprotective effects of eliprodil in retinal excitotoxicity and ischemia. Invest Ophthalmol Vis Sci. 1999 May;40(6):1177-82. PubMed PMID: 10235551.
5: Pang IH, Wexler EM, Nawy S, DeSantis L, Kapin MA. Protection by eliprodil against excitotoxicity in cultured rat retinal ganglion cells. Invest Ophthalmol Vis Sci. 1999 May;40(6):1170-6. PubMed PMID: 10235550.
6: Wlaź P, Ebert U, Löscher W. Anticonvulsant effects of eliprodil alone or combined with the glycineB receptor antagonist L-701,324 or the competitive NMDA antagonist CGP 40116 in the amygdala kindling model in rats. Neuropharmacology. 1999 Feb;38(2):243-51. PubMed PMID: 10218865.
7: Demerens C, Stankoff B, Zalc B, Lubetzki C. Eliprodil stimulates CNS myelination: new prospects for multiple sclerosis? Neurology. 1999 Jan 15;52(2):346-50. PubMed PMID: 9932955.
8: Sukhotina I, Dravolina O, Bespalov A. Place conditioning of mice with the NMDA receptor antagonists, eliprodil and dizocilpine. Eur J Pharmacol. 1998 Dec 4;362(2-3):103-10. PubMed PMID: 9874159.
9: Ibarrola D, Seegers H, Jaillard A, Hommel M, Décorps M, Massarelli R. The effect of eliprodil on the evolution of a focal cerebral ischaemia in vivo. Eur J Pharmacol. 1998 Jul 3;352(1):29-35. PubMed PMID: 9718264.
10: Hogg S, Perron C, Barnéoud P, Sanger DJ, Moser PC. Neuroprotective effect of eliprodil: attenuation of a conditioned freezing deficit induced by traumatic injury of the right parietal cortex in the rat. J Neurotrauma. 1998 Jul;15(7):545-53. PubMed PMID: 9674557.
11: Reyes M, Reyes A, Opitz T, Kapin MA, Stanton PK. Eliprodil, a non-competitive, NR2B-selective NMDA antagonist, protects pyramidal neurons in hippocampal slices from hypoxic/ischemic damage. Brain Res. 1998 Jan 26;782(1-2):212-8. PubMed PMID: 9519265.
12: Lekieffre D, Benavides J, Scatton B, Nowicki JP. Neuroprotection afforded by a combination of eliprodil and a thrombolytic agent, rt-PA, in a rat thromboembolic stroke model. Brain Res. 1997 Nov 21;776(1-2):88-95. PubMed PMID: 9439799.
13: Santamaria R, Françon D, Depoortere H, Scatton B. Neuroprotective effects of eliprodil in a rat hippocampal slice hypoxia model. Ann N Y Acad Sci. 1997 Oct 15;825:232-8. PubMed PMID: 9369990.
14: Leibrock J, Prücher H, Rautenberg W. EMD 95885, a new eliprodil analogue with higher affinity for the N-methyl-D-aspartate (NMDA) receptor. Pharmazie. 1997 Jun;52(6):479-80. PubMed PMID: 9260271.
15: Biton B, Godet D, Granger P, Avenet P. R- and L-type Ca2+ channels are insensitive to eliprodil in rat cultured cerebellar granule neurons. Eur J Pharmacol. 1997 Apr 4;323(2-3):277-81. PubMed PMID: 9128850.
16: Avenet P, Léonardon J, Besnard F, Graham D, Depoortere H, Scatton B. Antagonist properties of eliprodil and other NMDA receptor antagonists at rat NR1A/NR2A and NR1A/NR2B receptors expressed in Xenopus oocytes. Neurosci Lett. 1997 Feb 21;223(2):133-6. PubMed PMID: 9089691.
17: Nankai M, Klarica M, Fage D, Carter C. Evidence for native NMDA receptor subtype pharmacology as revealed by differential effects on the NMDA-evoked release of striatal neuromodulators: eliprodil, ifenprodil and other native NMDA receptor subtype selective compounds. Neurochem Int. 1996 Nov;29(5):529-42. PubMed PMID: 8939463.
18: Wang S, Yang Q, Moller CJ, Sharp FR, Haglid KG. Eliprodil prevents expression of the 70 kDa heat shock protein in MK801-injured neurones. Pharmacol Toxicol. 1996 Sep;79(3):166-8. PubMed PMID: 8884877.
19: Malavasi B, Ripamonti M, Rouchouse A, Ascalone V. Stereoselective determination of unchanged and glucuroconjugated eliprodil, a new anti-ischaemic drug, in human plasma and urine by precolumn derivatization and column-switching high-performance liquid chromatography with fluorescence detection. J Chromatogr A. 1996 Apr 5;729(1-2):323-33. PubMed PMID: 9004957.
20: Bath CP, Farrell LN, Gilmore J, Ward MA, Hicks CA, O'Neill MJ, Bleakman D. The effects of ifenprodil and eliprodil on voltage-dependent Ca2+ channels and in gerbil global cerebral ischaemia. Eur J Pharmacol. 1996 Mar 28;299(1-3):103-12. PubMed PMID: 8901012.

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